molecular formula C14H13N3O B1363510 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 80493-71-6

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1363510
CAS No.: 80493-71-6
M. Wt: 239.27 g/mol
InChI Key: ITUOXVCQWLKCGP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a chemical compound based on the privileged imidazo[1,2-a]pyridine scaffold, a nitrogen-containing fused heterocycle recognized for its significant and diverse biological activities . This structural class is a priority pharmacophore in medicinal chemistry and is present in several marketed drugs and bioactive molecules . Compounds within this class are extensively investigated for their anticancer potential, demonstrating cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10) . The 3-amino substitution pattern, as found in this compound, is a key structural feature in many bioactive derivatives, with specific analogs exhibiting promising inhibitory activity (IC50 values as low as 4.15 µM) and the ability to modulate critical signaling pathways in cancer cells . Derivatives of imidazo[1,2-a]pyridine show robust anti-inflammatory activity, primarily through the suppression of key pro-inflammatory signaling pathways such as NF-κB and STAT3 . Research indicates that closely related compounds can significantly reduce the levels of inflammatory cytokines, suppress NF-κB DNA binding activity, and downregulate the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) . The structural motif of this compound makes it a valuable candidate for developing novel selective COX-2 inhibitors , a class of anti-inflammatory agents associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs . The compound serves as a versatile synthetic intermediate for further chemical exploration. It can be synthesized via efficient one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, allowing for rapid generation of structural diversity around the core scaffold for structure-activity relationship (SAR) studies . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUOXVCQWLKCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363683
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80493-71-6
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reactions (MCRs)

A prominent approach for synthesizing 3-aminoimidazo[1,2-a]pyridines, including the 2-(4-methoxyphenyl) derivative, is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) . This method involves the condensation of:

  • 2-aminopyridine,
  • an aldehyde (4-methoxybenzaldehyde for the 4-methoxyphenyl substituent),
  • an isocyanide,

under acid catalysis (e.g., p-toluenesulfonic acid or scandium triflate) in methanol or methanol/water mixtures at room temperature or mild heating.

Key features:

  • The reaction proceeds via imine formation between 2-aminopyridine and the aldehyde, followed by cyclization with isocyanide.
  • Electron-donating groups (such as the methoxy group) on the aromatic aldehyde typically afford moderate to good yields (30–50%) after purification.
  • Purification often requires flash chromatography and recrystallization to achieve high purity suitable for biological evaluation.
  • The method allows structural diversity by varying aldehyde and isocyanide components.

Visible-Light Photocatalysis

A novel, green synthetic route employs visible-light-initiated multicomponent reactions catalyzed by organic dyes such as eosin Y. In this method:

  • Benzylamine, 2-aminopyridine, and an isocyanide are reacted under visible light irradiation in ethanol/water solvent mixtures.
  • Eosin Y (2 mol%) catalyzes the reaction at room temperature using white LEDs.
  • The reaction completes within hours, yielding 3-aminoimidazo[1,2-a]pyridines in excellent yields after standard extraction and chromatographic purification.

This method is advantageous due to mild conditions, environmental friendliness, and good functional group tolerance.

Condensation of α-Haloketones with 2-Aminopyridines

Another classical route is the condensation of α-haloketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with 2-aminopyridine:

  • The α-haloketone is prepared by halogenation of 4-methoxyacetophenone.
  • Condensation occurs under reflux or mild heating in polar solvents, often without catalysts.
  • This method yields 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine intermediates, which can be further aminated at the 3-position by reduction or substitution to introduce the amino group.

Reduction of Imine Intermediates

In some procedures, imidazo[1,2-a]pyridine derivatives bearing imine groups are synthesized first by condensation of imidazo[1,2-a]pyridine-2-carbaldehyde with amines. Subsequent reduction with sodium borohydride in methanol at room temperature converts the imine to the corresponding amine:

  • The reaction is typically performed under cooling (ice bath) during NaBH4 addition.
  • The product is purified by extraction and column chromatography.

This method can be adapted for the preparation of 3-amine derivatives from imine precursors.

Comparative Data on Preparation Methods

Method Key Reactants Conditions Catalyst/Promoter Yield Range (%) Notes
Groebke-Blackburn-Bienaymé 3CR 2-Aminopyridine, 4-methoxybenzaldehyde, isocyanide Room temp, MeOH, 24 h p-Toluenesulfonic acid, Sc(OTf)3 30–50 Moderate yield; requires chromatographic purification
Visible-Light Photocatalysis Benzylamine, 2-aminopyridine, isocyanide Room temp, EtOH/H2O, visible light Eosin Y (2 mol%) Excellent Mild, green, efficient; excellent yields
α-Haloketone Condensation 2-Aminopyridine, 2-bromo-1-(4-methoxyphenyl)ethanone Reflux or mild heating None or base Good to excellent Classical method; requires halogenation step
Imine Reduction Imidazo[1,2-a]pyridine-2-carbaldehyde, amines Room temp, MeOH, NaBH4 NaBH4 Moderate to good Two-step process; imine intermediate required

Detailed Research Findings and Notes

  • Substituent Effects: Electron-donating groups such as the methoxy group on the phenyl ring enhance the nucleophilicity of intermediates, often improving yields in multicomponent reactions.
  • Purity Considerations: Due to the pharmacological relevance of imidazo[1,2-a]pyridine derivatives, purification by repeated flash chromatography and recrystallization is common to achieve >95% purity for biological assays.
  • Mechanistic Insights: The GBB-3CR mechanism involves initial imine formation, nucleophilic attack by isocyanide, and cyclization, which is acid-catalyzed. Visible-light methods likely proceed via radical intermediates facilitated by eosin Y photocatalysis.
  • Scalability: The α-haloketone condensation method is well-established and scalable for industrial synthesis, while photocatalytic and multicomponent methods are more suited for rapid library synthesis in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, this reaction involves replacing a hydrogen atom with another substituent.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity
One of the primary applications of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate pain and inflammation. By inhibiting COX-2, this compound has shown promising results in reducing inflammation and pain in preclinical studies .

Anticancer Properties
Research indicates that this compound may also possess anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's structural features facilitate interactions with multiple molecular targets within cancerous cells.

Antimicrobial Effects
In addition to its anti-inflammatory and anticancer activities, this compound has demonstrated antimicrobial effects. Studies have shown its efficacy against several bacterial strains, suggesting potential applications in treating infections .

Activity Type Mechanism Target References
Anti-inflammatoryCOX-2 inhibitionCyclooxygenase-2
AnticancerInduction of apoptosisCancer cells
AntimicrobialBacterial growth inhibitionVarious bacteria

Case Studies

  • COX-2 Inhibition Study
    A study evaluated the compound's selectivity towards COX-2 over COX-1 using enzyme assays. Results indicated a significant reduction in COX-2 activity with minimal effect on COX-1, highlighting its potential as a safer anti-inflammatory agent compared to non-selective NSAIDs .
  • Anticancer Efficacy in Cell Lines
    In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This supports its role as a potential chemotherapeutic agent .
  • Antimicrobial Activity Assessment
    The compound was tested against various bacterial strains using the disk diffusion method. Results showed significant zones of inhibition, indicating effective antimicrobial action, which warrants further investigation into its use as an antibiotic .

Industrial Applications

Beyond medicinal chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to be utilized in the development of new materials and as a precursor in dye synthesis .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

COX-2 Inhibitory Activity

The nature of substituents at the C-3 and C-2 positions of the imidazo[1,2-a]pyridine core critically modulates biological activity. Key comparisons include:

Compound Substituent at C-3 Substituent at C-2 COX-2 IC₅₀ (μM) Selectivity Index (COX-2/COX-1)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Phenylamino group 4-Methoxyphenyl Not reported Not reported
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Morpholine ring 4-(Methylsulfonyl)phenyl 0.07 217.1
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine None 4-Chlorophenyl Not reported Not reported
  • The methylsulfonyl group (electron-withdrawing) in the second compound enhances COX-2 selectivity compared to the methoxy group (electron-donating) .
  • Chlorine substituents (e.g., in 2-(4-chlorophenyl) derivatives) may improve metabolic stability but reduce solubility .
Antibacterial Activity

While direct data for the methoxy-substituted compound are lacking, structurally related derivatives with bulky substituents (e.g., biphenyl or pyrenyl groups) exhibit enhanced antibacterial activity due to improved membrane penetration .

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Predicted pKa Water Solubility (mg/L)
This compound 149–151 ~7.0 (estimated) 52–154
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine 146–148 7.68 52 (predicted)
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine 163–165 Not reported Not reported
  • The methoxy group reduces melting points compared to chloro derivatives, likely due to weaker intermolecular forces .
  • Lower pKa (estimated) for the methoxy compound suggests better solubility in physiological pH conditions compared to chloro analogs .

Structural and Conformational Analysis

X-ray crystallography of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine reveals a dihedral angle of 26.69° between the methoxyphenyl and imidazo[1,2-a]pyridine rings . In contrast, derivatives with bulkier substituents (e.g., dimethylamino groups) exhibit larger angles (e.g., 31.35°), impacting binding to target proteins .

Research Findings and Implications

COX-2 Selectivity : The methylsulfonyl-substituted analog outperforms the methoxy derivative in COX-2 inhibition, highlighting the importance of electron-withdrawing groups for target engagement .

Antibacterial Potential: Bulky substituents (e.g., pyrenyl) enhance activity, suggesting that methoxy derivatives may require structural optimization for antimicrobial applications .

Solubility vs. Stability : Methoxy-substituted compounds balance moderate solubility and stability, making them suitable for oral formulations .

Biological Activity

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound's structure integrates an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl substituent, which influences its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_13H_12N_2O, with a molecular weight of 216.25 g/mol. The unique substitution pattern contributes to its distinct biological activities.

The mechanism of action for this compound primarily involves its role as a cyclooxygenase-2 (COX-2) inhibitor . By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, studies suggest potential interactions with other molecular targets that may contribute to its anticancer and antimicrobial activities .

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For example:

  • In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. It has shown significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
  • The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of 10–20 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In studies focusing on antifungal activity against Candida species, derivatives of imidazo[1,2-a]pyridine exhibited varying degrees of efficacy .

Anti-inflammatory Activity

As a COX-2 inhibitor, this compound may also play a role in reducing inflammation in various models:

  • Inhibition assays showed that it effectively reduces inflammatory markers in cell-based assays .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that this compound may exhibit higher selectivity and potency as a COX-2 inhibitor compared to other imidazo derivatives. This selectivity enhances its potential as a therapeutic agent in inflammatory diseases .

Compound NameStructureBiological ActivityGI50 (µM)
This compoundStructureAnticancer, Anti-inflammatory~10
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine-Anticancer~15
N-Phenylimidazo[1,2-a]pyridin-3-amine-Antimicrobial~20

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer.
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound led to an increase in G0/G1 phase cells and a decrease in S phase cells in cancer cell lines .

Q & A

Q. What are the established synthetic routes for preparing 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine?

The compound is typically synthesized via multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which enables efficient assembly of the imidazo[1,2-a]pyridine core. For example, analogous derivatives are synthesized by reacting 2-aminopyridines with aldehydes and isocyanides under catalytic conditions . Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce the 4-methoxyphenyl group at the C-2 position . Structural confirmation involves NMR (¹H/¹³C), HRMS, and IR spectroscopy to validate regiochemistry and purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Comprehensive characterization includes:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy group at C-4 of the phenyl ring and amine at C-3 of the imidazo[1,2-a]pyridine) .
  • HRMS : For exact mass validation .
  • X-ray crystallography : In complex studies (e.g., ligand-protein interactions), as demonstrated in PDB entry 6S2K for a related derivative .

Advanced Research Questions

Q. How do structural modifications at the C-3 position influence biological activity?

The C-3 amine is critical for interactions with biological targets. For example:

  • Mannich base derivatives : Substitution with morpholine at C-3 enhances COX-2 selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1) by optimizing hydrogen bonding with the enzyme's active site .
  • Phenylamino groups : Bulky substituents (e.g., p-tolyl) improve COX-2 inhibition (IC₅₀ = 0.07 µM) but reduce solubility, necessitating a balance between potency and pharmacokinetics .

Q. What in vitro assays are recommended for evaluating COX-2 inhibition?

  • COX-1/COX-2 enzyme inhibition assays : Measure IC₅₀ values using purified enzymes and colorimetric detection (e.g., prostaglandin conversion). For example, derivatives of this scaffold showed COX-2 selectivity indices up to 508.6 .
  • Cell-based assays : Evaluate anti-inflammatory activity in macrophage models (e.g., LPS-induced PGE₂ production) .

Q. How can computational methods aid in optimizing derivatives for target selectivity?

  • Molecular docking : Use PDB structures (e.g., 6S2K) to predict binding modes. The 4-methoxyphenyl group may occupy hydrophobic pockets, while the C-3 amine forms hydrogen bonds .
  • DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Control for assay conditions : Variability in enzyme sources (e.g., human vs. murine COX-2) or buffer pH can alter IC₅₀ values .
  • Structure-activity cliffs : Minor substituent changes (e.g., methyl vs. methoxy) may drastically affect potency. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for imidazo[1,2-a]pyridine derivatives .
  • Analytical Workflow : Combine LC-MS for purity assessment (>95%) with thermal analysis (DSC) to evaluate crystallinity .
  • Data Reporting : Include full selectivity indices (COX-2/COX-1 ratios) and cytotoxicity data (e.g., against HEK-293 cells) to contextualize therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
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2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

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